2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Overview
Description
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide is a chemical compound with the molecular formula C13H20N2O.2BrH. It is known for its unique structure, which includes an azepane ring attached to a phenol group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide typically involves the reaction of 2-amino-4-(azepan-1-ylmethyl)phenol with hydrobromic acid. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Often carried out in an aqueous or organic solvent
Purification: The product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can also be employed to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides can react with the amino group.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced azepane derivatives
Substitution: Alkylated amino derivatives
Scientific Research Applications
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylthio)phenol
- 2-Amino-4-(ethylamino)phenol
- 2-Amino-4-(piperidin-1-ylmethyl)phenol
Uniqueness
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Properties
IUPAC Name |
2-amino-4-(azepan-1-ylmethyl)phenol;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2BrH/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15;;/h5-6,9,16H,1-4,7-8,10,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZTUKZCJAXJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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